molecular formula C13H18BrNO B4653508 3-bromo-N-butyl-N-ethylbenzamide

3-bromo-N-butyl-N-ethylbenzamide

Cat. No.: B4653508
M. Wt: 284.19 g/mol
InChI Key: HTGBUNLKVGREDQ-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-N-ethylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position of the aromatic ring and two alkyl substituents (butyl and ethyl) on the amide nitrogen. The butyl and ethyl groups may influence steric and electronic properties, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

3-bromo-N-butyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-5-9-15(4-2)13(16)11-7-6-8-12(14)10-11/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGBUNLKVGREDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-butyl-N-ethylbenzamide typically involves the bromination of N-butyl-N-ethylbenzamide. The process can be summarized as follows:

    Starting Material: N-butyl-N-ethylbenzamide.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the third position of the benzene ring.

Industrial Production Methods

Industrial production of 3-bromo-N-butyl-N-ethylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-butyl-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-butyl-N-ethylbenzamide.

    Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Reduction: Formation of N-butyl-N-ethylbenzamide.

    Oxidation: Formation of benzoic acid derivatives or other oxidized products.

Scientific Research Applications

3-bromo-N-butyl-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-butyl-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Research Implications and Limitations

  • Steric Hindrance : The butyl/ethyl groups in 3-bromo-N-butyl-N-ethylbenzamide may limit its utility in reactions requiring nitrogen coordination (e.g., C–H activation) but improve lipid solubility for pharmacological applications.
  • Synthetic Flexibility : Bromine at the 3-position enables regioselective functionalization, as seen in Suzuki-Miyaura couplings, though direct evidence for this compound is lacking.
  • Knowledge Gaps: No experimental data (e.g., NMR, XRD) for the target compound was found in the provided evidence; comparisons rely on extrapolation from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-butyl-N-ethylbenzamide
Reactant of Route 2
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